REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[N:11]([CH2:14][CH:15]([C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=1)[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[N+]=[N-]>C(OCC)C>[CH2:19]([N:16]([CH2:17][CH3:18])[CH:15]([C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=1)[CH2:14][NH2:11])[CH3:20] |f:0.1.2.3.4.5,6.7.8.9|
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Name
|
|
Quantity
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0.76 g
|
Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10.67 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine
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Quantity
|
2.68 g
|
Type
|
reactant
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Smiles
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N(=[N+]=[N-])CC(N(CC)CC)C1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to -10° to 0° C.
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Type
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CUSTOM
|
Details
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When the initial reaction
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Type
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ADDITION
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Details
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When the addition
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Type
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CUSTOM
|
Details
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the progress of the reaction by thin-layer chromatography on silica gel
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Type
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CUSTOM
|
Details
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At the completion of the reaction
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Type
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CUSTOM
|
Details
|
carefully quench the
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Type
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ADDITION
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Details
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by the addition of sodium sulfate decahydrate
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Type
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FILTRATION
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Details
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Filter the solids
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Type
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WASH
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Details
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wash the solids with 500 mL of hot methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the filtrate over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
Filter the drying agent
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Type
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CUSTOM
|
Details
|
remove the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CN)C1=CC=CC2=CC=CC=C12)CC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |